molecular formula C18H15F2NO B1325640 (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-77-7

(3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1325640
CAS RN: 898764-77-7
M. Wt: 299.3 g/mol
InChI Key: VISMMMDZJUNXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known as (3,5-DF-4-MePyr)M, is an organic compound composed of a phenyl ring with two fluorine atoms and a methyl pyrrolidin-1-yl group. This compound has a wide range of applications in the field of scientific research, ranging from drug synthesis to biochemistry and physiology. In

Scientific Research Applications

Chemical Structure and Synthesis

  • Isomorphous Structure Analysis : The study by Swamy et al. (2013) discusses isomorphous structures related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. These structures show extensive disorder and are significant for understanding isomorphism in data-mining procedures (Swamy et al., 2013).

  • Synthesis and Structure Analysis : Huang et al. (2021) detail the synthesis of related compounds through a three-step substitution reaction. They use spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation, providing insights into the molecular structure using density functional theory (Huang et al., 2021).

Biological Applications

  • Inhibitor Lead Compounds Identification : Rudnitskaya et al. (2009) explored a range of compounds, including structures related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, to identify potential inhibitor lead compounds for fructose-1,6-bisphosphatase. Their findings could be relevant for understanding the inhibition mechanisms of similar compounds (Rudnitskaya et al., 2009).

Medicinal Chemistry

  • Antimicrobial Activity : Various studies have explored the antimicrobial properties of compounds related to (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. For example, Kumar et al. (2012) synthesized derivatives that exhibited significant antimicrobial activity, providing a basis for further exploration in this area (Kumar et al., 2012).

  • Antimycobacterial Activity : Ali and Yar (2007) investigated novel derivatives for their antimycobacterial activities, finding that some compounds showed promising results against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may also interact with various receptors, contributing to its biological activity.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target receptors, initiating a cascade of biochemical reactions that result in its therapeutic effects.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may affect multiple biochemical pathways, leading to a broad spectrum of biological effects.

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

properties

IUPAC Name

(3,5-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h1-6,9-11H,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISMMMDZJUNXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643056
Record name (3,5-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-77-7
Record name (3,5-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.